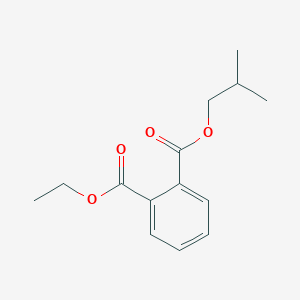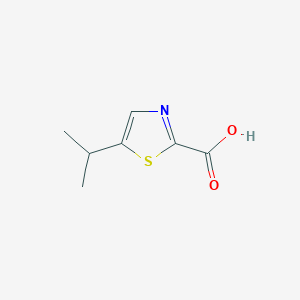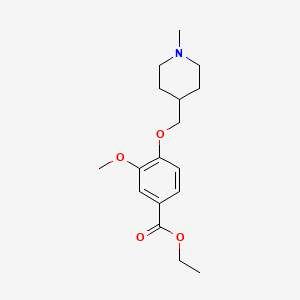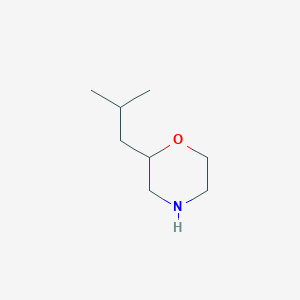![molecular formula C9H5NS B1603337 6-Ethynylbenzo[d]thiazole CAS No. 864376-04-5](/img/structure/B1603337.png)
6-Ethynylbenzo[d]thiazole
Descripción general
Descripción
6-Ethynylbenzo[d]thiazole is an organic compound that belongs to the thiazole family. It has a molecular formula of C9H5NS . The compound contains a total of 17 bonds, including 12 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Thiazole .
Synthesis Analysis
Thiazole-based compounds, including 6-Ethynylbenzo[d]thiazole, have been synthesized using both conventional and green approaches. The green synthesis approach using ZnO nanoparticles as a catalyst has been found to be a very efficient method to synthesize biologically active compounds . Several green synthetic approaches, including the use of green solvents, catalysts, solid support synthesis, microwave irradiation, and ultrasonication-mediated processes, have been used for the synthesis of thiazoles and their derivatives .
Molecular Structure Analysis
The molecular structure of 6-Ethynylbenzo[d]thiazole is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Physical And Chemical Properties Analysis
6-Ethynylbenzo[d]thiazole has a molecular weight of 159.21 . It is a solid at room temperature . The compound is sealed in dry and stored at 2-8°C .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
6-Ethynylbenzo[d]thiazole: derivatives have been studied for their potential as antimicrobial agents. The thiazole moiety is a common feature in many antimicrobial drugs, such as sulfathiazole . These compounds can inhibit the growth of various bacteria and are particularly effective against Gram-negative and Gram-positive strains, making them valuable in the development of new antibiotics.
Anticancer Activity
Thiazole derivatives, including those with the 6-Ethynylbenzo[d]thiazole structure, have shown promise in anticancer research. They can act as antineoplastic drugs, interfering with the proliferation of cancer cells . Research into these compounds includes the synthesis of new molecules that may have potent antitumor properties.
Antioxidant Properties
The antioxidant capacity of thiazole compounds is another area of interest. These molecules can scavenge free radicals, thereby protecting cells from oxidative stress . This property is crucial for the development of treatments for diseases caused by oxidative damage.
Anti-Inflammatory Uses
6-Ethynylbenzo[d]thiazole: and its derivatives have been evaluated for their anti-inflammatory effects. They can modulate the body’s inflammatory response, which is beneficial for treating conditions like arthritis and other chronic inflammatory diseases .
Neuroprotective Effects
Thiazole derivatives have neuroprotective applications due to their ability to modulate neurotransmitter activity. They can contribute to the treatment of neurodegenerative diseases by protecting neuronal health and function .
Antidiabetic Potential
Research has indicated that thiazole derivatives can have antidiabetic effects by influencing metabolic enzymes. This makes them candidates for the development of new antidiabetic medications .
Photographic Sensitizers
Outside of biomedical applications, 6-Ethynylbenzo[d]thiazole derivatives are used in the field of photography as sensitizers. They play a role in the chemical processes that allow photographic films to capture images .
Safety and Hazards
Direcciones Futuras
Thiazole-based compounds, including 6-Ethynylbenzo[d]thiazole, have shown significant pharmacological potential, demonstrating antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities . This suggests that they could be further explored for potential therapeutic applications. Moreover, the green synthesis approach using ZnO nanoparticles as a catalyst presents a promising direction for the efficient synthesis of biologically active compounds .
Mecanismo De Acción
Target of Action
The primary target of 6-Ethynylbenzo[d]thiazole is the kinase ALK5 . ALK5 is a receptor for growth factor-β . This receptor plays a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
6-Ethynylbenzo[d]thiazole acts as an inhibitor of the kinase ALK5 . This inhibition prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways . In addition to ALK5, 6-Ethynylbenzo[d]thiazole also inhibits other kinases such as TGF-β and activin .
Biochemical Pathways
By inhibiting ALK5, 6-Ethynylbenzo[d]thiazole affects the signaling pathways downstream of this receptor . These pathways are involved in various cellular processes, including cell growth and differentiation . The inhibition of these pathways can lead to a decrease in cellular proliferation .
Pharmacokinetics
The compound’s ability to inhibit cellular proliferation suggests that it may have good bioavailability .
Result of Action
The inhibition of ALK5 and other kinases by 6-Ethynylbenzo[d]thiazole leads to a decrease in cellular proliferation . The compound has demonstrated inhibitory activity against a number of cell lines, including human cells and tumor cells derived from human cancer patients .
Propiedades
IUPAC Name |
6-ethynyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NS/c1-2-7-3-4-8-9(5-7)11-6-10-8/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAQOZDEVUECED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631056 | |
| Record name | 6-Ethynyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethynylbenzo[d]thiazole | |
CAS RN |
864376-04-5 | |
| Record name | 6-Ethynyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1603254.png)
![7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine](/img/structure/B1603255.png)











